molecular formula C9H18O2Si B2997973 1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol CAS No. 2095409-76-8

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol

Cat. No.: B2997973
CAS No.: 2095409-76-8
M. Wt: 186.326
InChI Key: ZZIFHUXBJAXWHT-UHFFFAOYSA-N
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Description

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol is a synthetic organosilicon compound featuring a hydroxyl group at the C2 position, a methoxy group at C1, and a trimethylsilyl (TMS)-protected alkynyl group at C3. This structural motif combines steric bulk (from TMS) with polar functional groups (hydroxyl and methoxy), making it valuable in organic synthesis as a building block for complex molecules.

Properties

IUPAC Name

1-methoxy-5-trimethylsilylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2Si/c1-11-8-9(10)6-5-7-12(2,3)4/h9-10H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIFHUXBJAXWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC#C[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 5-(trimethylsilyl)pent-4-yn-1-ylmagnesium bromide as a key intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure makes it a valuable tool in studying biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The methoxy and trimethylsilyl groups play a crucial role in modulating its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol with structurally related compounds:

Compound Name Molecular Formula Exact Mass (g/mol) Functional Groups Key Features Reference
This compound C₉H₁₈O₂Si 202.10 (calculated) Methoxy, hydroxyl, TMS-alkyne Polar substituents enhance solubility in protic solvents Inferred
(Z)-1-Chloro-5-(trimethylsilyl)pent-4-en-2-ol C₈H₁₇ClOSi 192.07 Chloro, hydroxyl, TMS-alkene Chlorine increases electrophilicity; used in nickel-catalyzed reductions
5-(Trimethylsilyl)pent-2-en-4-yn-1-ol (E) C₈H₁₄OSi 154.28 Hydroxyl, TMS-enyne Conjugated enyne system for cycloadditions
(S)-1-((4-Methoxybenzyl)oxy)-5-(TMS)pent-4-yn-2-ol C₁₇H₂₆O₃Si 330.16 Methoxybenzyl ether, TMS-alkyne Protected hydroxyl for stepwise synthesis of antibiotics

Physical and Spectral Properties

  • Boiling Points/Solubility : TMS-containing compounds (e.g., 5-TMS-pent-2-en-4-yn-1-ol) are typically oils with moderate polarity, soluble in THF or dichloromethane .
  • Spectroscopic Data :
    • ¹H NMR : Protons adjacent to TMS groups show upfield shifts (δ 0.1–0.3 ppm for Si(CH₃)₃) .
    • IR : Hydroxyl stretches (~3400 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) are characteristic .

Research Findings and Trends

  • Catalytic Applications : Ni- and Pd-catalyzed reactions leverage the TMS group’s directing effects for stereocontrol .
  • Environmental Impact : Hydrothermal carbonization byproducts (e.g., 1-methyl-3,5-bis(TMS-oxy)-benzene) suggest TMS compounds may persist in high-temperature processes, warranting further study .

Biological Activity

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a methoxy group and a trimethylsilyl moiety, contribute to its reactivity and interactions with biological systems. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various chemical reactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various compounds related to this compound. For instance, extracts from related species have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . While direct studies on this compound are sparse, its structural analogs suggest potential efficacy in this area.

Cytotoxicity

The cytotoxic effects of compounds similar to this compound have been assessed in various cancer cell lines. For example, studies on structurally related compounds indicate that they can exhibit dose-dependent cytotoxicity against tumor cells, suggesting that this compound may also possess similar properties .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various synthesized analogs of this compound on A549 lung cancer cells. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, supporting their potential as anticancer agents .
  • Antimicrobial Efficacy : Research on extracts containing similar structural motifs has shown promising antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 500 µg/mL . This suggests that this compound could be further investigated for its potential antimicrobial properties.

Data Tables

Activity Type Target Organisms/Cells IC50/MIC Values Reference
AntimicrobialPseudomonas aeruginosa62.5 µg/mL
AntimicrobialStaphylococcus aureus500 µg/mL
CytotoxicityA549 Lung Cancer CellsIC50 ~ 13.6 µg/mL

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